Isomeric Purity: Direct Comparison of Selectivity Between the Patented Solvent‑Free Process and Conventional DMSO‑Based Methods
The patented solvent‑free hydrolysis of 2,3,4‑trifluoronitrobenzene with aqueous KOH achieves a selectivity of 95–96% for 2,3‑difluoro‑6‑nitrophenol, with no detectable residual isomer (2,3‑difluoro‑4‑nitrophenol) [1]. In contrast, prior methods employing DMSO as a co‑solvent produced mixtures containing significant amounts of the unwanted 2,3‑difluoro‑4‑nitrophenol, which could only be reduced—not eliminated—by extraction with non‑halogenated hydrocarbons [1].
| Evidence Dimension | Selectivity to desired 2,3‑difluoro‑6‑nitrophenol isomer |
|---|---|
| Target Compound Data | 95–96% selectivity; residual 2,3‑difluoro‑4‑nitrophenol not detectable |
| Comparator Or Baseline | Prior art (DMSO‑assisted hydrolysis): product contains variable, significant residual 2,3‑difluoro‑4‑nitrophenol; extraction with halohydrocarbons gave only ~90% purity |
| Quantified Difference | Selectivity improved from ≤90% to 95–96%; complete elimination of isomeric impurity |
| Conditions | Hydrolysis of 2,3,4‑trifluoronitrobenzene with aqueous KOH at 40–55 °C, no organic solvent |
Why This Matters
Isomer‑free 2,3‑difluoro‑6‑nitrophenol eliminates the need for subsequent isomer separation steps, reducing production costs and ensuring consistent purity in downstream antibiotic synthesis.
- [1] Papenfuhs, T.; Hackenbruch, J.; Pfirmann, R. Process for producing 2,3‑difluoro‑6‑nitrophenol. US Patent 5,292,967, 1994. View Source
